molecular formula C8H8BrNO2 B13619023 1-Bromo-3-(2-nitroethyl)benzene

1-Bromo-3-(2-nitroethyl)benzene

Cat. No.: B13619023
M. Wt: 230.06 g/mol
InChI Key: WPCBCFUEKVEVAF-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where a bromine atom and a nitroethyl group are substituted at the 1 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-nitroethyl)benzene can be synthesized through a multi-step process involving nitration and bromination reactions. One common method involves the nitration of ethylbenzene to form 3-nitroethylbenzene, followed by bromination using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of dibromohydantoin for brominating nitrobenzene in sulfuric acid. This method offers mild reaction conditions, high yield, and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-nitroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and a suitable catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Reduction: Hydrogen gas and a suitable catalyst.

Major Products Formed:

Scientific Research Applications

1-Bromo-3-(2-nitroethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-3-(2-nitroethyl)benzene involves its interactions with various molecular targets and pathways. The nitro group can undergo reduction to form an amine group, which can then participate in further chemical reactions. The bromine atom can be substituted with other nucleophiles, leading to the formation of various substituted benzene derivatives .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(2-nitroethyl)benzene is unique due to the presence of both a bromine atom and a nitroethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-bromo-3-(2-nitroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCBCFUEKVEVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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